1-(5-Bromo-3-nitropyridin-2-yl)piperazine

Description

Structural Identification and Nomenclature

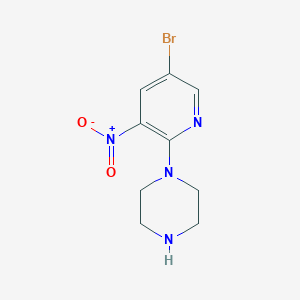

This compound represents a complex heterocyclic molecule characterized by the fusion of a brominated nitropyridine ring system with a piperazine moiety. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the alternative designation 5-Bromo-3-nitro-2-(piperazin-1-yl)pyridine providing additional clarity regarding the substitution pattern. The molecular architecture encompasses a pyridine ring bearing both bromine and nitro substituents, connected through a nitrogen-carbon bond to a six-membered piperazine ring containing two nitrogen atoms in opposite positions.

The comprehensive structural characterization of this compound reveals several critical identifiers that facilitate its recognition and utilization in chemical databases and research applications. The Chemical Abstracts Service number 1203499-08-4 serves as the primary registry identifier, while the molecular formula Carbon-9 Hydrogen-11 Bromine-1 Nitrogen-4 Oxygen-2 indicates the precise atomic composition. The molecular weight of 287.11 grams per mole provides essential information for stoichiometric calculations and analytical procedures. The MDL number MFCD13176633 offers an additional reference point within chemical information systems, facilitating cross-referencing across multiple databases and research platforms.

The Simplified Molecular Input Line Entry System representation [O-]N+c1cc(Br)cnc1N2CCNCC2 provides a standardized method for computer-readable molecular description, enabling automated processing and database searches. The International Chemical Identifier string 1S/C9H11BrN4O2/c10-7-5-8(14(15)16)9(12-6-7)13-3-1-11-2-4-13/h5-6,11H,1-4H2 offers an alternative computational representation that ensures unambiguous structural identification across different software platforms. The corresponding International Chemical Identifier Key KEICYYFEZSTEIP-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full identifier, providing a compact reference suitable for database indexing and rapid molecular matching.

Historical Context in Heterocyclic Chemistry

The development of this compound emerges from the rich historical tradition of heterocyclic chemistry, particularly the evolution of pyridine and piperazine derivatives as fundamental building blocks in organic synthesis. Pyridine chemistry traces its origins to the mid-nineteenth century when Thomas Anderson first isolated pure pyridine in 1851 from animal bone oil, naming it after the Greek word for fire due to its flammability. The subsequent structural elucidation by Wilhelm Körner and James Dewar in the 1860s and 1870s established pyridine as a benzene analog with one carbon-hydrogen unit replaced by nitrogen, laying the groundwork for understanding aromatic nitrogen heterocycles.

The progression from simple pyridine to complex substituted derivatives like nitropyridines represents a significant advancement in heterocyclic chemistry methodologies. The introduction of nitro groups onto pyridine rings creates compounds with distinct electronic properties and reactivity patterns, enabling their utilization as versatile synthetic intermediates. Nitropyridines have demonstrated remarkable utility in medicinal chemistry, serving as precursors for various bioactive compounds including azaindole hydroxamic acids for Human Immunodeficiency Virus-1 integrase inhibition, azaphenothiazines with central nervous system activity, and alpha-synuclein ligands. The electron-withdrawing nature of the nitro group significantly influences the pyridine ring's reactivity, facilitating nucleophilic substitution reactions that enable the attachment of various pharmacophoric elements.

Piperazine chemistry developed along parallel lines, with the compound originally named for its structural similarity to piperidine, itself derived from piperine found in black pepper plants. The systematic study of piperazine derivatives gained momentum in the twentieth century as researchers recognized the unique properties conferred by the diamine structure. Piperazine's two nitrogen atoms positioned in a six-membered ring create opportunities for diverse substitution patterns, while the chair conformation adopted by the ring system provides defined spatial arrangements for attached substituents. The incorporation of piperazine moieties into pharmaceutical compounds has become increasingly prevalent, with numerous Food and Drug Administration-approved medications containing piperazine scaffolds demonstrating the heterocycle's importance in drug discovery.

The convergence of brominated nitropyridine and piperazine chemistries represents a sophisticated approach to molecular design that leverages the unique properties of both heterocyclic systems. Bromine substitution on aromatic rings provides opportunities for further functionalization through cross-coupling reactions, while simultaneously modulating electronic properties and potential biological interactions. The strategic positioning of the bromine atom at the 5-position of the nitropyridine ring, combined with the nitro group at the 3-position, creates a specific electronic environment that influences the compound's overall reactivity profile and potential applications in synthetic chemistry.

Significance of Bromo-Nitropyridine-Piperazine Hybrid Architectures

The architectural design of this compound exemplifies the strategic importance of hybrid molecules in contemporary chemical research, where the combination of distinct pharmacophoric elements can yield compounds with enhanced properties and expanded application potential. Piperazine-containing compounds have emerged as among the most frequently utilized heterocycles in biologically active molecules, valued for their impact on physicochemical properties, structural characteristics, and synthetic accessibility. The integration of piperazine scaffolds with substituted pyridine rings represents a particularly powerful approach to molecular design, as evidenced by the numerous Food and Drug Administration-approved pharmaceuticals incorporating similar hybrid architectures.

Research investigations into pyridylpiperazine hybrid molecules have revealed their significance as key scaffolds for enzymatic inhibition applications, with studies demonstrating their effectiveness in various biological systems. The specific combination of nitropyridine and piperazine elements creates molecules with unique electronic distributions and spatial arrangements that can interact with biological targets in distinct ways. The nitro group's electron-withdrawing properties influence the pyridine ring's electron density, while the piperazine moiety provides basic nitrogen centers that can engage in hydrogen bonding and electrostatic interactions with target proteins. This dual functionality enables the design of molecules that can simultaneously engage multiple binding sites or interaction modes within biological systems.

The synthetic versatility of bromo-nitropyridine-piperazine hybrids extends beyond their immediate biological applications to encompass their utility as synthetic intermediates in complex molecule construction. The bromine substituent serves as a reactive handle for various cross-coupling reactions, enabling the introduction of additional aromatic or aliphatic substituents that can further modulate the compound's properties. The nitro group can undergo reduction to yield amino derivatives, opening pathways to amide formation, cyclization reactions, and other transformations that expand the structural diversity accessible from the initial hybrid scaffold. The piperazine ring provides multiple sites for substitution and functionalization, allowing for the systematic exploration of structure-activity relationships in biological systems.

Contemporary research has highlighted the particular value of nitropyridine derivatives in the synthesis of bioactive molecules, with these compounds serving as versatile building blocks for creating complex pharmaceutical targets. The electron-deficient nature of nitropyridines makes them excellent substrates for nucleophilic aromatic substitution reactions, facilitating the attachment of various nucleophilic species including amines, alcohols, and carbon-centered nucleophiles. When combined with the piperazine scaffold's inherent structural features, these reactivity patterns enable the construction of diverse molecular architectures that can be tailored for specific biological applications.

| Hybrid Architecture Feature | Structural Contribution | Synthetic Utility |

|---|---|---|

| Brominated Pyridine Ring | Cross-coupling reactivity | Aromatic substitution reactions |

| Nitro Group Substitution | Electron-withdrawing effects | Reduction to amino derivatives |

| Piperazine Scaffold | Basic nitrogen centers | Hydrogen bonding interactions |

| Nitrogen Heterocycle Core | Aromatic stability | Pi-stacking interactions |

| Hybrid Ring System | Conformational flexibility | Multiple binding modes |

The significance of these hybrid architectures in medicinal chemistry continues to expand as researchers develop increasingly sophisticated approaches to drug design and discovery. The ability to combine multiple pharmacophoric elements within a single molecular framework enables the creation of compounds that can address complex biological targets requiring multiple interaction points or specific spatial arrangements of functional groups. The modular nature of the bromo-nitropyridine-piperazine hybrid allows for systematic structural modifications that can optimize biological activity, selectivity, and pharmacokinetic properties while maintaining the core architectural features that confer the desired biological effects.

Propriétés

IUPAC Name |

1-(5-bromo-3-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O2/c10-7-5-8(14(15)16)9(12-6-7)13-3-1-11-2-4-13/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEICYYFEZSTEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution of Halonitropyridine with Piperazine

- The common synthetic route involves reacting 5-bromo-3-nitropyridin-2-yl halide (commonly chloride) with piperazine.

- The reaction is typically carried out in a polar solvent such as n-butanol or dimethylformamide (DMF) to dissolve both reactants effectively.

- Piperazine acts as both nucleophile and base, often used in excess (molar ratio of piperazine to halonitropyridine around 2:1) to drive the reaction to completion.

- The reaction temperature is maintained around 90–95°C under inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis.

- Reaction times vary but typically extend to 18–24 hours to ensure full conversion.

- Upon completion, the product precipitates or is isolated by filtration and washed to remove unreacted starting materials.

Key Parameters and Optimization:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | n-Butanol or DMF | Ensures solubility and reaction efficiency |

| Temperature | 90–95°C | Higher temperatures improve rate but risk side reactions |

| Molar ratio (Piperazine:Halide) | 2:1 | Excess piperazine promotes full substitution |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and degradation |

| Reaction Time | 18–24 hours | Sufficient for complete conversion |

| Work-up | Filtration and washing with water | Removes excess piperazine and impurities |

- This method typically achieves yields up to 96% under optimized conditions.

- Purity is confirmed by chromatographic and spectroscopic methods (¹H NMR, MS).

Alternative Synthetic Routes and Functional Group Considerations

While direct nucleophilic substitution is the main approach, other methods reported for related nitropyridine-piperazine compounds include:

- Reduction and Subsequent Functionalization: The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl). However, this is generally a post-synthetic modification rather than a direct preparation method for the nitro compound.

- Protection-Deprotection Strategies: To avoid side reactions on the piperazine nitrogen, Boc-protection can be employed prior to substitution, followed by deprotection after the coupling reaction.

- Use of Catalysts and Additives: Lewis acids such as FeBr₃ can facilitate electrophilic substitution on the pyridine ring but are less common in direct preparation of the target compound.

Reaction Mechanism Insights

The nucleophilic aromatic substitution proceeds via the attack of the nucleophilic nitrogen of piperazine on the electron-deficient pyridine ring at the 2-position, where the halogen (chlorine or bromine) is displaced. The nitro group at the 3-position strongly activates the ring towards nucleophilic substitution by stabilizing the intermediate Meisenheimer complex through its electron-withdrawing effect.

Analytical Characterization of the Product

After synthesis, the compound is characterized by:

| Technique | Key Observations | Purpose |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Aromatic protons at δ 8.3–7.5 ppm; piperazine protons as multiplets at δ 3.7–3.2 ppm | Confirms substitution pattern and purity |

| Mass Spectrometry (MS) | Molecular ion peak at m/z consistent with C₉H₁₀BrN₅O₂ | Confirms molecular weight and formula |

| HPLC-MS | Separation of regioisomers and purity assessment | Ensures correct isomer and purity |

| Elemental Analysis | Matches calculated values for C, H, N, Br | Confirms compound composition |

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Starting material | 5-Bromo-3-nitropyridin-2-yl chloride | Halonitropyridine precursor | - | Commercially available or synthesized |

| Nucleophilic substitution | Piperazine (2 equiv), n-butanol, 95°C, N₂, 24 h | 1-(5-Bromo-3-nitropyridin-2-yl)piperazine | ~96 | High purity after filtration |

| Work-up | Filtration, washing with water | Isolated solid product | - | Removes excess reagents and impurities |

Research Findings and Practical Notes

- Excess piperazine is crucial to push the equilibrium toward the product and to neutralize any acid formed.

- The reaction is sensitive to moisture; water traces in solvents can reduce yield by hydrolyzing intermediates.

- Inert atmosphere prevents oxidation of sensitive groups.

- Reaction monitoring by TLC or HPLC is recommended to avoid overreaction or side product formation.

- The nitro group remains intact under the described conditions, allowing further functionalization if desired.

- Protection of piperazine nitrogen is optional but can improve selectivity in multi-step syntheses.

Analyse Des Réactions Chimiques

1-(5-Bromo-3-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, under strong oxidizing conditions.

Common reagents used in these reactions include N-bromosuccinimide for bromination, nitric acid for nitration, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C9H11BrN4O2

- Molecular Weight : 287.11 g/mol

- CAS Number : 1203499-08-4

It features a piperazine ring substituted with a bromo-nitropyridine moiety, which contributes to its biological activity and interaction with various molecular targets.

Medicinal Chemistry

1-(5-Bromo-3-nitropyridin-2-yl)piperazine is primarily explored for its potential as a therapeutic agent. Its applications include:

- Neuropharmacology : The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Studies suggest that it may act as an acetylcholinesterase inhibitor, enhancing acetylcholine levels in the brain and potentially improving cognitive function .

- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Biological Research

In biological studies, this compound is used to understand the interactions between pyridine derivatives and biological targets:

- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which could lead to novel treatments for psychiatric disorders.

- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases .

Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on neuronal cultures exposed to amyloid-beta toxicity. The results indicated:

| Treatment Condition | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 100 | 10 |

| Aβ Only | 43.78 | 50 |

| Aβ + Compound | 62.98 | 30 |

This data demonstrates that co-treatment with the compound improves cell viability and reduces inflammatory cytokine production .

Antitumor Activity Assessment

In another study focusing on its antitumor properties, this compound was tested against several cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

| A549 | 10.0 |

These findings support the compound's potential as a lead structure for developing new anticancer agents .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in material science:

Mécanisme D'action

The mechanism of action of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine and nitro groups suggests that the compound may act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperazine moiety may also contribute to its binding affinity to certain receptors or enzymes.

Comparaison Avec Des Composés Similaires

1-(5-Bromo-3-pyridinyl)piperazine (CAS 412347-30-9)

1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)

- Structure : Features a trifluoromethyl (CF₃) group instead of bromo-nitro motifs.

- Pharmacology : Binds selectively to 5-HT1B receptors (Ki = 65-fold selectivity over 5-HT1A) and exhibits psychoactive properties akin to MDMA .

- Key Difference : The CF₃ group enhances lipophilicity and metabolic stability compared to bromo-nitro derivatives, which may prioritize CNS penetration .

Anticancer Piperazine Derivatives

1-(4-Chlorobenzhydryl)piperazine Derivatives (e.g., Compounds 5a–g)

- Structure : Incorporates a 4-chlorobenzhydryl group and benzoyl substituents.

- Activity : Demonstrates potent cytotoxicity against liver (HEPG2 IC50 ~1.2 μM), breast (MCF7 IC50 ~0.8 μM), and colon cancer cell lines. The chlorobenzhydryl moiety enhances hydrophobic interactions with cellular targets .

- Comparison : The bromo-nitro-pyridine scaffold in 1-(5-Bromo-3-nitropyridin-2-yl)piperazine may confer distinct DNA intercalation or topoisomerase inhibition properties due to nitro group redox activity .

Receptor-Binding Profiles

1-(3-Chlorophenyl)piperazine (mCPP)

Benzylpiperazine (BZP)

- Activity: Non-selective serotonin receptor agonist with stimulant effects. Lacks halogen or nitro groups, resulting in lower binding affinity compared to halogenated analogs .

Spectroscopic and Electronic Properties

- 1-(2-Methoxyphenyl)piperazine vs. 1-(2-Chlorophenyl)piperazine :

- NMR/FT-IR : Methoxy groups increase electron density, shifting aromatic proton signals upfield (δ = 6.8–7.2 ppm), whereas chloro substituents deshield protons (δ = 7.3–7.6 ppm) .

- HOMO-LUMO Gap : Both compounds exhibit similar gaps (~4.5 eV), but nitro groups in the target compound would further reduce the gap, enhancing charge-transfer interactions .

Activité Biologique

1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Its structure, featuring a piperazine ring and a brominated nitropyridine moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.12 g/mol. The compound's structure includes:

- A piperazine ring , which is known for its role in drug design due to its ability to form hydrogen bonds and interact with various receptors.

- A 5-bromo-3-nitropyridine substituent that may enhance the compound's lipophilicity and biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

1. Enzyme Inhibition:

The compound has been shown to inhibit key enzymes involved in neurotransmission and cancer pathways. For instance, studies have reported its potential as an acetylcholinesterase inhibitor , suggesting applications in treating neurodegenerative diseases such as Alzheimer's disease .

2. Antimicrobial Activity:

Nitro-containing compounds like this one often exhibit antimicrobial properties. The mechanism typically involves the reduction of nitro groups to form reactive intermediates that damage bacterial DNA .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis. For example, when tested on astrocyte cultures exposed to amyloid-beta, the compound improved cell viability and reduced inflammatory cytokine levels:

| Treatment Condition | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 100 | 10 |

| Aβ Only | 43.78 | 50 |

| Aβ + Compound | 62.98 | 30 |

This data indicates that the compound not only enhances cell survival but also modulates inflammatory responses, potentially contributing to its neuroprotective properties.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving various cancer cell lines, it demonstrated significant growth inhibition:

| Cell Line | IC50 Value (μM) |

|---|---|

| MiaPaCa2 | 15.4 |

| BxPC3 | 12.0 |

| AsPC-1 | 18.7 |

These results suggest that this compound could serve as a lead compound in developing new cancer therapeutics .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In a recent study, researchers explored the effects of the compound on models of Alzheimer's disease. The findings revealed that treatment with this compound led to:

- Enhanced cognitive function in animal models.

- Decreased amyloid plaque formation.

These results support the notion that this compound could be a valuable candidate for further development in neurodegenerative disease therapies.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study investigated the antimicrobial properties of the compound against resistant bacterial strains. The results showed:

- Significant inhibition of growth against Staphylococcus aureus and Escherichia coli.

This highlights the potential use of this compound in addressing antibiotic resistance issues in clinical settings .

Q & A

Advanced Research Question

- Raman Microspectroscopy : Coupled with chemometrics (e.g., PCA-LDA), this distinguishes isomers (e.g., 3-bromo vs. 4-bromo substitution) based on vibrational peak shifts.

- X-ray Crystallography : Resolves crystal packing and supramolecular interactions (e.g., hydrogen bonding with nitro groups).

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts in inclusion complexes, critical for understanding stability and solubility .

How can synthetic routes for this compound be optimized for scalability?

Basic Research Question

Key optimizations include:

- Solvent selection : Use DMF or acetonitrile for improved reaction kinetics.

- Catalyst optimization : K₂CO₃ or NaHCO₃ for base-mediated alkylation.

- Purification : Gradient silica chromatography (ethyl acetate:hexane, 1:8) or recrystallization from ethanol/isopropanol.

Propargyl bromide coupling under inert atmospheres minimizes side reactions in analogous triazole syntheses .

What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states for SNAr reactions at the nitro-substituted pyridine ring.

- Machine Learning (ML) : Train models on existing piperazine reaction datasets to forecast yields or byproducts .

How does the nitro group in this compound influence its pharmacokinetic properties?

Advanced Research Question

The nitro group:

- Reduces metabolic stability via cytochrome P450-mediated reduction.

- Enhances binding affinity to nitroreductase-expressing targets (e.g., hypoxic tumor cells).

- Increases solubility through dipole interactions but may introduce photodegradation risks.

Compare with methylimidazole-substituted analogs, where nitro groups improve proteasome inhibition but shorten plasma half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.